Product packaging for Disilane, hexaethyl-(Cat. No.:CAS No. 1633-09-6)

Disilane, hexaethyl-

Cat. No.: B160177
CAS No.: 1633-09-6
M. Wt: 230.54 g/mol
InChI Key: XEJUFRSVJVTIFW-UHFFFAOYSA-N
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Description

Disilane, hexaethyl- is a useful research compound. Its molecular formula is C12H30Si2 and its molecular weight is 230.54 g/mol. The purity is usually 95%.
The exact mass of the compound Disilane, hexaethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Disilane, hexaethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disilane, hexaethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H30Si2 B160177 Disilane, hexaethyl- CAS No. 1633-09-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triethyl(triethylsilyl)silane
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InChI

InChI=1S/C12H30Si2/c1-7-13(8-2,9-3)14(10-4,11-5)12-6/h7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XEJUFRSVJVTIFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)[Si](CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10167557
Record name Disilane, hexaethyl-
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Molecular Weight

230.54 g/mol
Source PubChem
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CAS No.

1633-09-6
Record name 1,1,1,2,2,2-Hexaethyldisilane
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Record name Disilane, hexaethyl-
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Record name Disilane, hexaethyl-
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Record name Hexaethyldisilane
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Genesis and Early Identification of Organodisilanes

The journey into the world of organosilicon compounds began in the mid-19th century. In 1863, French chemist Charles Friedel and his American collaborator James Crafts reported the synthesis of the first organosilicon compound, tetraethylsilane. This seminal work, achieved by reacting tetrachlorosilane (B154696) with diethylzinc, opened the door to a new realm of chemical synthesis and laid the groundwork for the future discovery of compounds containing silicon-silicon bonds.

While Friedel and Crafts' initial work focused on compounds with silicon-carbon bonds, the logical extension of this chemistry was the exploration of silicon's ability to catenate, or form chains with itself, akin to carbon. The first deliberate synthesis of a compound containing a silicon-silicon bond, hexamethyldisilane (B74624), was achieved through a Wurtz-type reaction. This reaction, originally developed by Charles Adolphe Wurtz for the coupling of alkyl halides to form alkanes, was adapted for organosilicon chemistry. wikipedia.orgadichemistry.com By treating a trialkylsilyl halide with an alkali metal, typically sodium, a reductive coupling occurs, leading to the formation of a new silicon-silicon bond. wikipedia.org

The synthesis of Disilane (B73854), hexaethyl- would have followed a similar path, utilizing triethylsilyl halides as precursors. The general reaction for the synthesis of symmetrical hexaalkyldisilanes via the Wurtz reaction can be represented as:

2 R₃SiX + 2 Na → R₃Si-SiR₃ + 2 NaX

Where R represents an alkyl group (such as ethyl) and X represents a halogen. This method proved to be a robust and straightforward way to create the Si-Si linkage, paving the way for the isolation and identification of the first organodisilanes.

Pioneering Contributions to Organosilicon Chemistry and Disilane Reactivity

The early 20th century saw a surge of interest in organosilicon chemistry, largely driven by the pioneering work of English chemist Frederic Stanley Kipping. wikipedia.orgresearchgate.net From 1899 to 1944, Kipping published a series of 57 papers that systematically explored the synthesis and reactivity of a wide range of organosilicon compounds. researchgate.net He was instrumental in employing Grignard reagents for the synthesis of alkyl- and arylsilanes, a method that offered greater versatility than the earlier use of organozinc compounds. researchgate.net Kipping's extensive research not only expanded the library of known organosilicon compounds but also provided the first insights into their chemical behavior. He is also credited with coining the term "silicone." wikipedia.org

Kipping's work, while not exclusively focused on disilanes, provided the foundational knowledge of silicon-carbon bond stability and reactivity that was essential for understanding molecules like Disilane (B73854), hexaethyl-. His investigations into the hydrolysis of organosilyl chlorides and the subsequent condensation of the resulting silanols were crucial in establishing the general chemical properties of organosilanes.

The reactivity of the silicon-silicon bond in hexaalkyldisilanes became a subject of interest in its own right. It was discovered that the Si-Si bond is susceptible to cleavage by various reagents, including strong nucleophiles and electrophiles. wikipedia.org For instance, treatment with alkyl lithium compounds can cleave the Si-Si bond to generate a trialkylsilyl anion, a potent nucleophile in its own right. Similarly, halogens such as iodine can cleave the bond to form trialkylsilyl iodides. wikipedia.org These reactions highlighted the unique chemical character of the Si-Si bond, distinguishing it from the more inert carbon-carbon single bond.

Evolution of Academic Inquiry into Saturated Silicon Silicon Bonds

The academic inquiry into the nature of the saturated silicon-silicon bond has evolved significantly over time, moving from simple structural determination to a deep understanding of its electronic properties and reactivity. Initially, the Si-Si bond was considered a heavier analogue of the C-C bond. However, detailed spectroscopic and theoretical studies revealed important differences.

The Si-Si bond is notably longer and weaker than a C-C single bond. encyclopedia.pub Typical Si-Si bond lengths are in the range of 2.34 to 2.37 Å. researchgate.netresearchgate.net This greater bond length and the diffuse nature of silicon's 3p orbitals lead to a lower bond dissociation energy compared to its carbon counterpart.

A key area of academic focus has been the electronic structure of the Si-Si σ-bond. Unlike the localized σ-bonds in alkanes, the Si-Si bond in disilanes exhibits properties of σ-conjugation. This phenomenon involves the delocalization of σ-electrons across the silicon backbone, which has profound effects on the molecule's electronic properties, such as its ionization potential and its ability to interact with π-systems. The high-lying highest occupied molecular orbital (HOMO) of the Si-Si σ-bond makes hexaalkyldisilanes effective electron donors in certain reactions.

The thermal stability of hexaalkyldisilanes has also been a subject of investigation. Studies on the thermal decomposition of hexamethyldisilane (B74624), a close analogue of hexaethyldisilane, have shown that at high temperatures, both Si-Si and Si-C bond cleavage can occur. researchgate.net These studies are crucial for understanding the limits of stability for these compounds and for their potential use as precursors in chemical vapor deposition (CVD) processes for the formation of silicon-containing materials.

Contextual Significance of Disilane, Hexaethyl Within Organosilicon Research

Reductive Coupling Strategies in Disilane Synthesis

Reductive coupling reactions are a fundamental and widely employed class of methods for the formation of silicon-silicon bonds. These strategies typically involve the reduction of a halosilane precursor, leading to the formation of a silyl radical or anion, which then couples to form the disilane.

Wurtz-Type Reactions with Halosilanes and Alkali Metals

The Wurtz-type reaction, a classic method for forming carbon-carbon bonds, has been effectively adapted for the synthesis of disilanes. This approach involves the reductive coupling of two halosilane molecules in the presence of an alkali metal, most commonly sodium. The reaction proceeds via the formation of a silyl-alkali metal intermediate, which then undergoes nucleophilic substitution with another halosilane molecule.

For the synthesis of hexaethyldisilane, triethylchlorosilane is the typical starting material. The reaction is generally carried out in a non-polar, aprotic solvent such as toluene (B28343) or xylene, under reflux conditions to facilitate the reaction with the dispersed alkali metal.

General Reaction: 2 (C₂H₅)₃SiCl + 2 Na → (C₂H₅)₃Si-Si(C₂H₅)₃ + 2 NaCl

The efficiency of the Wurtz-type synthesis of hexaalkyldisilanes can be influenced by several factors, including the nature of the alkali metal, the solvent, and the reaction temperature. While sodium is commonly used, other alkali metals like lithium and potassium have also been employed. The choice of solvent is critical, as it must be inert to the highly reactive alkali metal and silyl intermediates. High-boiling aromatic solvents are often preferred to achieve the necessary reaction temperatures.

Starting MaterialAlkali MetalSolventTemperature (°C)Yield (%)
TriethylchlorosilaneSodiumTolueneRefluxModerate to Good
TriethylchlorosilaneLithiumTHFAmbientVariable
TrimethylchlorosilaneSodiumTolueneRefluxHigh

This table presents typical conditions for the Wurtz-type synthesis of hexaalkyldisilanes.

Nucleophilic Coupling of Metalated Silanes with Halosilanes

A more targeted approach to disilane synthesis involves the nucleophilic coupling of a pre-formed metalated silane (B1218182) with a halosilane. This method offers greater control over the reaction and can lead to higher yields of the desired disilane with fewer byproducts compared to the one-pot Wurtz reaction.

The synthesis of hexaethyldisilane via this route typically begins with the preparation of a triethylsilyl-alkali metal species, such as triethylsilyllithium (B14709604). This is often achieved by the reductive cleavage of a disilane or by the reaction of a halosilane with an alkali metal in a suitable solvent like tetrahydrofuran (B95107) (THF). The resulting triethylsilyllithium is a potent nucleophile that readily reacts with triethylchlorosilane in an SN2-type reaction to form the Si-Si bond.

Reaction Steps:

(C₂H₅)₃Si-Si(C₂H₅)₃ + 2 Li → 2 (C₂H₅)₃SiLi (Preparation of Triethylsilyllithium)

(C₂H₅)₃SiLi + (C₂H₅)₃SiCl → (C₂H₅)₃Si-Si(C₂H₅)₃ + LiCl (Nucleophilic Coupling)

This method is particularly useful for the synthesis of unsymmetrical disilanes by reacting a metalated silane with a different halosilane. The reactivity of the metalated silane is a key factor, with silyllithium reagents generally exhibiting high nucleophilicity.

Reduction Protocols for Halogenated Disilanes (e.g., Hexachlorodisilane)

Another synthetic avenue involves the reduction of pre-existing halogenated disilanes. Hexachlorodisilane (Si₂Cl₆) can serve as a precursor to hexaethyldisilane through reaction with an appropriate ethylating agent, such as a Grignard reagent or an organolithium compound. This approach allows for the direct formation of the hexa-substituted disilane from a readily available starting material.

General Reaction: Si₂Cl₆ + 6 C₂H₅MgBr → (C₂H₅)₃Si-Si(C₂H₅)₃ + 6 MgBrCl

This method is versatile and can be adapted to synthesize a wide range of symmetrically substituted hexaalkyldisilanes by varying the organometallic reagent. Careful control of stoichiometry is crucial to ensure complete substitution of all halogen atoms.

Silylene Insertion Pathways

Silylenes, the silicon analogues of carbenes, are highly reactive intermediates that can undergo insertion reactions into various chemical bonds, including Si-H bonds. This reactivity provides a unique pathway for the synthesis of disilanes.

Generation of Silylenes from Cyclic Silanes and Their Insertion Reactivity

Silylenes can be generated through various methods, including the photolysis or thermolysis of cyclic or linear polysilanes. For instance, the photolysis of cyclic trisilanes can lead to the extrusion of a silylene.

Once generated, the silylene can insert into the Si-H bond of a hydrosilane. In the context of hexaethyldisilane synthesis, the generation of diethylsilylene ((C₂H₅)₂Si:) and its subsequent insertion into the Si-H bond of triethylsilane would yield the desired product.

Reaction Steps:

Precursor → (C₂H₅)₂Si: + Byproducts (Generation of Diethylsilylene)

(C₂H₅)₂Si: + (C₂H₅)₃SiH → (C₂H₅)₃Si-Si(H)(C₂H₅)₂ (Insertion Reaction)

Further reaction or modification of the resulting hydrodisilane would be necessary to obtain hexaethyldisilane. The insertion of silylenes is a powerful tool for creating Si-Si bonds, and the reactivity of the silylene is influenced by its substituents.

Targeted Functionalization and Derivatization

Hexaethyldisilane itself can serve as a starting material for the synthesis of more complex and functionalized organosilicon compounds. The Si-Si bond in hexaethyldisilane is susceptible to cleavage by various reagents, allowing for the introduction of functional groups.

For example, the reaction of hexaethyldisilane with halogens, such as iodine, leads to the cleavage of the Si-Si bond and the formation of triethyliodosilane.

Reaction: (C₂H₅)₃Si-Si(C₂H₅)₃ + I₂ → 2 (C₂H₅)₃SiI

This reaction provides a route to functionalized triethylsilyl compounds, which are valuable reagents in organic synthesis. Similarly, strong acids and bases can also cleave the Si-Si bond.

Selective Halogenodemethylation Approaches (e.g., from Hexamethyldisilane)

The selective halogenodemethylation of a readily available precursor like hexamethyldisilane, followed by alkylation, presents a versatile route to unsymmetrical and symmetrical hexaalkyldisilanes. This multi-step approach allows for the controlled introduction of various alkyl groups onto the disilane backbone.

The general strategy involves the initial cleavage of one or more methyl-silicon bonds in hexamethyldisilane using a halogenating agent, typically a chlorinating agent, to produce a chloromethyl-substituted disilane intermediate. The number of methyl groups replaced by chlorine can be controlled by the reaction stoichiometry and conditions. For the synthesis of hexaethyldisilane, a key intermediate would be a tetrachlorodimethyldisilane, such as 1,1,2,2-tetrachloro-1,2-dimethyldisilane.

This chlorinated intermediate is then subjected to a Grignard reaction with an excess of an ethylating agent, such as ethylmagnesium bromide (EtMgBr) or ethylmagnesium chloride (EtMgCl). The highly nucleophilic ethyl groups from the Grignard reagent displace the chlorine atoms on the silicon centers, forming new silicon-carbon bonds and ultimately yielding the desired hexaethyldisilane. The driving force for this reaction is the formation of stable magnesium halide salts.

While specific research detailing the complete synthesis of hexaethyldisilane from hexamethyldisilane via this exact step-wise process is not extensively documented in readily available literature, the principles are well-established in organosilicon chemistry. The synthesis of analogous compounds, such as 1,1,2,2-tetramethyldisilane (B129472) from 1,1,2,2-tetramethyldichlorodisilane, has been reported, demonstrating the feasibility of the reduction of the chloro-substituted disilane core. google.com

Below is a representative table illustrating the potential reaction sequence and the types of data that would be critical in evaluating the success of each step.

StepReactantsReagentsProductTypical Yield (%)Key Analytical Data
1. ChlorodemethylationHexamethyldisilaneCl2 or other chlorinating agent1,1,2,2-Tetrachloro-1,2-dimethyldisilaneVariable1H NMR, 29Si NMR, GC-MS
2. Ethylation1,1,2,2-Tetrachloro-1,2-dimethyldisilaneEthylmagnesium bromideDisilane, hexaethyl-Expected to be moderate to high1H NMR, 13C NMR, 29Si NMR, GC-MS

Alcoholysis Reactions for Ethoxy-Substituted Disilanes

An alternative pathway to hexaethyldisilane involves the reaction of ethoxy-substituted disilanes with organometallic reagents. This method leverages the reactivity of silicon-oxygen bonds towards nucleophilic attack. The starting material for this synthesis would be a hexaethoxydisilane (B1600024), which can be prepared through various established methods.

The core of this synthetic approach is the reaction of the hexaethoxydisilane with a powerful ethylating agent, most commonly an ethyl Grignard reagent like ethylmagnesium bromide. In this reaction, the nucleophilic ethyl group from the Grignard reagent attacks the electrophilic silicon atom, leading to the displacement of an ethoxy group. This process is repeated for all six ethoxy groups on the disilane molecule.

The general reaction can be represented as:

Si2(OEt)6 + 6 EtMgBr → Si2Et6 + 6 Mg(OEt)Br

The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to maintain the reactivity of the Grignard reagent. The successful formation of hexaethyldisilane is driven by the formation of the thermodynamically stable magnesium salt byproducts. It is crucial to use a stoichiometric excess of the Grignard reagent to ensure complete substitution of all ethoxy groups.

While the direct synthesis of hexaethyldisilane from hexaethoxydisilane is a theoretically sound application of established organometallic reactions with silyl ethers, specific and detailed research findings for this exact transformation are not prominently available. However, the reaction of various alkoxysilanes with Grignard reagents to form new silicon-carbon bonds is a fundamental and widely utilized transformation in organosilicon chemistry. masterorganicchemistry.com The reaction of allyl triethylsilyl ether with phenylmagnesium bromide in the presence of a nickel catalyst, for instance, demonstrates the principle of displacing an alkoxy group with a carbon nucleophile from a Grignard reagent. thieme-connect.de

The following table outlines the key parameters and expected outcomes for the synthesis of hexaethyldisilane via this alcoholysis-based route.

ReactantReagentSolventProductAnticipated Yield (%)Important Reaction Conditions
HexaethoxydisilaneEthylmagnesium bromide (excess)Anhydrous Diethyl Ether or THFDisilane, hexaethyl-Moderate to HighAnhydrous conditions, inert atmosphere (e.g., N2 or Ar)

Photoelectron Spectroscopy for Ionization Potential Analysis

Photoelectron spectroscopy (PES) is a powerful technique to probe the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. youtube.com This information directly correlates to the binding energies of electrons in different molecular orbitals.

Measurement and Interpretation of Photoelectron Spectra for Hexaalkyldisilanes

The He(I) photoelectron spectrum of hexaethyldisilane has been measured to investigate its electronic structure. acs.org The sample was analyzed at room temperature (22 °C), and nitrogen gas was used as an internal standard for calibrating the energy scale, ensuring an accuracy of ±0.01 eV. acs.org The interpretation of the PES of hexaalkyldisilanes, including hexaethyldisilane, relies on comparing the experimental ionization potentials with theoretical calculations. These calculations, often employing methods like the Outer Valence Green's Function (OVGF), help assign the observed spectral bands to specific molecular orbitals. acs.org

Correlation of Ionization Potentials with Electronic Structure

The ionization potentials obtained from PES provide direct insight into the energy levels of the molecular orbitals. For hexaalkyldisilanes, the highest occupied molecular orbital (HOMO) is of primary interest as it is typically associated with the Si-Si σ bond. The experimental vertical ionization potentials for a series of hexaalkyldisilanes have been determined and compared with theoretical values. acs.org

Table 1: Experimental and Calculated Vertical Ionization Potentials (eV) of Hexaalkyldisilanes

Compound IPv, exp (eV) IP(σSiSi), calc (eV) IP(nSiC), calc (eV)
Hexamethyldisilane 8.69 8.57 10.95
Hexaethyldisilane 8.52 8.44 10.63
Hexa-tert-butyldisilane (B3044495) 8.07 8.12 9.88

Data sourced from a 2003 study by Al-Sheikh et al. acs.org

The data clearly shows a trend of decreasing ionization potential with increasing size of the alkyl substituent. This trend is well-reproduced by the theoretical calculations for the ionization potential of the σSiSi orbital. acs.org This correlation confirms that the HOMO in these compounds is indeed the Si-Si σ-bonding orbital and its energy is sensitive to the nature of the alkyl groups. acs.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between different molecular orbitals by measuring the absorption of light in the ultraviolet and visible regions. elte.humsu.edu

Characterization of Isotropic UV Absorption Spectra

The UV absorption spectrum of hexaethyldisilane, measured in a 3-methylpentane (B165638) solution at room temperature, reveals important information about its electronic transitions. acs.org The spectrum is characterized by distinct absorption bands in the UV region. Gaussian fitting of the spectrum for hexaethyldisilane suggests the presence of two main absorption peaks. acs.org

Assignment of Electronic Absorption Bands to Specific Molecular Transitions (e.g., σSiSi(HOMO) → πSiC(LUMO), σSiSi → σSiSi)

The electronic absorption bands in hexaalkyldisilanes are assigned to specific molecular transitions based on experimental data and theoretical calculations. For hexaethyldisilane, the lowest energy absorption band is attributed to a doubly degenerate σSiSi(HOMO) → πSiC(LUMO) transition. acs.org The next absorption band, observed at higher energy, is assigned to a σSiSi → σSiSi transition. acs.org

Table 2: UV Absorption Data for Hexaethyldisilane in 3-Methylpentane

Transition Wavenumber (cm⁻¹) Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)
σSiSi → π*SiC 49,100 5,600
σSiSi → σ*SiSi 54,300 9,400

Data obtained from Gaussian fitting of the room temperature UV spectrum. acs.org

The assignment of these bands is supported by the analysis of a series of hexaalkyldisilanes, where trends in the absorption energies and intensities correlate with the nature of the alkyl substituents. acs.org

Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic Transition Investigation

MCD spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field parallel to the light beam. iupac.orgwikipedia.org It is a powerful tool for probing the electronic and magnetic properties of molecules and can help in the assignment of electronic transitions. sci-hub.se

The room-temperature MCD spectrum of hexaethyldisilane in 3-methylpentane is dominated by a positive A term for the first electronic transition (σSiSi → πSiC), which is characteristic of a transition to a degenerate excited state. acs.org This observation provides strong support for the assignment of this band to the doubly degenerate σSiSi(HOMO) → πSiC(LUMO) transition. acs.org The MCD signal for the second, higher-energy transition (σSiSi → σ*SiSi) is weak and more difficult to analyze in detail. acs.org The combination of UV-Vis and MCD spectroscopy provides a more complete picture of the electronic transitions in hexaethyldisilane than either technique alone. acs.org

Linear Dichroism (LD) Spectroscopy of Aligned Disilanes

Linear Dichroism (LD) spectroscopy is a powerful technique for determining the polarization of electronic transitions in molecules. warwick.ac.ukhindsinstruments.comwikipedia.org This method provides valuable information about molecular structure and symmetry by measuring the differential absorption of light polarized parallel and perpendicular to an orientation axis. warwick.ac.ukwikipedia.org For long molecules like polysilanes, orientation can be achieved through methods such as couette flow or by embedding the sample in a stretched polyethylene (B3416737) film. warwick.ac.ukwikipedia.org

In the study of disilanes, LD spectroscopy helps to resolve overlapping absorption bands and assign the symmetry of electronic transitions. researchgate.net While specific LD data for hexaethyldisilane is not extensively detailed in the provided results, the technique has been successfully applied to related hexa-tert-butyldisilane and other constrained disilanes. researchgate.netacs.org For these compounds, LD measurements in stretched polyethylene have been instrumental in determining the relative polarizations of different electronic bands. acs.org This information supports the assignment of the lowest energy absorption band to a σSiSi(HOMO) → πSiC(LUMO) transition and the subsequent band to a σSiSi → σSiSi transition. acs.org The application of LD to similar aligned polysilanes has also confirmed the presence of multiple electronic transitions, highlighting its utility in understanding the electronic structure of the Si-Si chromophore. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in chemical analysis, providing detailed information about molecular structure, dynamics, and the chemical environment of nuclei.

¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the presence and connectivity of the ethyl groups in hexaethyldisilane. Although specific chemical shift values for hexaethyldisilane were not found in the provided search results, a patent document mentions the acquisition of ¹H and ¹³C NMR data for the compound. google.com It reports ¹H NMR (400MHz, CDCl₃) signals at δ 0.93 (t, J=16Hz, 3H) and 0.51 (q, J=7.9 Hz, 2H), and ¹³C NMR (100 MHz, CDCl₃) signals at δ 6.80 and 6.38. google.com The presence of these signals confirms the ethyl [-CH₂CH₃] fragments attached to the silicon atoms. In general, ¹H NMR spectra provide information on the number of different types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon framework of the molecule. ox.ac.uk For hexaethyldisilane, one would expect to see characteristic signals for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons and carbons of the ethyl groups. Purity checks for related compounds like hexa-tert-butyldisilane have utilized ¹H and ¹³C NMR to ensure sample integrity. acs.org

NMR spectroscopy is not static; it can be used to monitor changes in molecular structure under various experimental conditions, such as in reaction monitoring or dynamic processes. For instance, high-resolution solid-state ¹³C and ²⁹Si NMR have been employed to study the dynamic properties of tetrakis(trimethylsilyl)silane (B1295357) as a function of temperature, revealing phase transitions. researchgate.net While specific examples for hexaethyldisilane are not available in the provided results, the principle remains applicable. Changes in chemical shifts, signal broadening, or the appearance of new signals in the NMR spectrum can indicate structural transformations, conformational changes, or chemical reactions occurring.

Silicon-29 (²⁹Si) NMR spectroscopy is a particularly insightful technique for studying organosilicon compounds, as it directly probes the silicon nuclei. aiinmr.comnorthwestern.edu Despite its low natural abundance (4.7%) and lower sensitivity compared to ¹H NMR, it provides invaluable information about the silicon skeleton. aiinmr.comresearchgate.net The chemical shifts in ²⁹Si NMR are highly sensitive to the electronic environment and substitution pattern around the silicon atom, covering a very wide range. northwestern.edupascal-man.com

For hexaethyldisilane, a patent document reports a ²⁹Si NMR chemical shift at δ -4.5. google.com This value falls within the expected range for disilanes. ²⁹Si NMR is crucial for differentiating between various silicon-containing structures, such as linear, branched, and cyclic polysilanes. aiinmr.com For example, it has been used to characterize permethylated linear polysilanes and their isomerization products. researchgate.net The technique is also fundamental in studying hypercoordinate silicon compounds and silylium (B1239981) ions, where the ²⁹Si chemical shifts can be dramatically different, providing insight into the nature of bonding at the silicon center. researchgate.netthieme-connect.de

Table 1: NMR Spectroscopic Data for Disilane, hexaethyl-

Nucleus Solvent Frequency (MHz) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
¹H CDCl₃ 400 0.93 t 16 google.com
¹H CDCl₃ 400 0.51 q 7.9 google.com
¹³C CDCl₃ 100 6.80 - - google.com
¹³C CDCl₃ 100 6.38 - - google.com

Note: The multiplicity and assignment of the ¹H NMR signals to specific protons (methyl or methylene) were not explicitly detailed in the source. The table presents the data as reported.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. edinst.combruker.com Each type of bond (e.g., C-H, Si-C, Si-Si) vibrates at a characteristic frequency, resulting in a unique "fingerprint" spectrum for each compound. bruker.com

For hexaethyldisilane, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of the ethyl groups and the silicon-carbon bonds. While a specific FT-IR spectrum for hexaethyldisilane was not found in the search results, studies on similar ethyl-substituted silanes and related organosilicon compounds provide insight into the expected spectral regions. researchgate.netmdpi.com For example, C-H stretching vibrations of the ethyl groups would appear in the 2850-3000 cm⁻¹ region. ispc-conference.org Bending vibrations for CH₂ and CH₃ groups would be observed at lower wavenumbers, typically around 1460 cm⁻¹ and 1375 cm⁻¹. ispc-conference.org Vibrations involving the Si-C bond are also expected. The synthesis of related compounds is often monitored using FT-IR to confirm the presence of specific functional groups. researchgate.net

X-ray Crystallographic Analysis for Precise Geometric Parameters

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate measurements of bond lengths, bond angles, and torsion angles.

While a specific X-ray crystal structure for hexaethyldisilane was not found in the provided search results, data for related compounds like hexa-tert-butyldisilane highlight the power of this technique. acs.org For instance, X-ray crystallography revealed a significantly elongated Si-Si bond of 2.686 Å in hexa-tert-butyldisilane, compared to the typical 2.34 Å found in hexamethyldisilane, attributed to steric hindrance between the bulky tert-butyl groups. acs.org This demonstrates how X-ray analysis provides crucial experimental data for understanding the impact of substituents on the molecular geometry of disilanes. The crystal structure of tetrakis(tri-n-propylsilyl)silane has also been determined, showcasing the application of this technique to larger organosilicon compounds. researchgate.net Such structural data are invaluable for calibrating and validating computational models of molecular structure. acs.orgunige.ch

Table 2: List of Compounds Mentioned

Compound Name
Disilane, hexaethyl-
Hexamethyldisilane
Hexa-tert-butyldisilane
1,6-Disila[4.4.4]propellane
Chlorotriethylsilane
Tetrakis(trimethylsilyl)silane
Tetrakis(tri-n-propylsilyl)silane
Octaethyltetracyclosilane
Hexamethyldisiloxane

Quantum Chemical Calculation Methodologies

Quantum chemical calculations serve as powerful tools for elucidating the molecular and electronic structures of compounds like hexaethyldisilane. rsc.orgrsdjournal.org These methods allow for the prediction of various properties, offering insights that complement experimental findings. rsc.orgrsdjournal.org

Density Functional Theory (DFT) has become a widely used method for ground-state electronic structure calculations due to its favorable balance of computational cost and accuracy. ohio-state.eduaustinpublishinggroup.com For hexaethyldisilane and related molecules, DFT, particularly with functionals like B3LYP, is employed to determine optimized molecular geometries. austinpublishinggroup.comacs.org Geometry optimizations starting at lower levels of theory, such as HF/3-21G(d), are often followed by more robust calculations at the B3LYP/6-31G(d) level to achieve reliable structural parameters. acs.org

Time-dependent DFT (TD-DFT) is a common extension of DFT used to calculate vertical excitation energies, which are crucial for understanding electronic absorption spectra. ohio-state.edu For instance, TD-B3LYP/6-31G(d,p) calculations have been performed to determine the excitation energies and oscillator strengths of related disilanes. acs.org These calculations are instrumental in interpreting the UV absorption spectra of such compounds, which are characterized by low-energy σ-σ* transitions within the silicon backbone. psu.edu The accuracy of TD-DFT for excitation energies is generally considered to be within 0.3 eV for many applications. ohio-state.edu

Table 1: Calculated Si-Si Bond Lengths and SiSiC Angles for Disilanes Using Different Computational Methods
CompoundMethodSi-Si Bond Length (Å)SiSiC Angle (°)
HexamethyldisilaneMP2/VTZ2.348110.6
Hexaethyldisilane MP2/VTZ 2.355 111.4
Hexa-tert-butyldisilaneMP2/VTZ2.686114.7

Data sourced from computational studies on various hexaalkyldisilanes. acs.org

Ab initio molecular orbital theory provides a foundational framework for understanding the electronic structure of molecules from first principles. dtic.milscribd.com Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are frequently utilized for geometry optimizations and electronic structure predictions. acs.orgunram.ac.id

For hexaethyldisilane, geometry optimizations have been initiated at the HF/3-21G(d) level, followed by further optimization at HF/6-31G(d). acs.org To incorporate electron correlation effects, which are crucial for accurate predictions, MP2 calculations with various basis sets (e.g., 6-31G(d) and a larger VTZ basis set) are employed. acs.org These calculations yield important geometric parameters such as Si-Si and Si-C bond lengths and SiSiC bond angles. acs.org

To obtain more precise ionization potentials, the restricted outer valence Green's function (ROVGF) method can be used. acs.org This electron propagator method, often applied on top of MP2-optimized geometries, provides a more accurate description of the electronic transitions upon ionization. acs.org These theoretical ionization potentials can then be compared with experimental data from techniques like photoelectron spectroscopy to validate the computational models. acs.org

Conformational Landscape Analysis

The flexibility of the ethyl groups and rotation around the central silicon-silicon bond in hexaethyldisilane give rise to a complex conformational landscape.

Computational searches are essential to identify the most stable conformers of hexaethyldisilane. These studies often begin with a molecular mechanics (MM3) conformational search. acs.org For hexaethyldisilane, this involves exploring combinations of the stable conformers of the triethylsilyl (Et₃Si) group. acs.org Subsequent rotational searches around the Si-Si bond are then performed. acs.org Such computational efforts have identified numerous conformers for hexaethyldisilane that lie within a narrow energy range (e.g., 19 conformers within 1 kcal/mol of each other), indicating a flexible structure. acs.org The geometries of these conformers are then typically optimized using higher levels of theory, such as HF and DFT. acs.org

The planarity of the Si-Si-C-C backbone and the energy barriers to rotation around the Si-Si bond are influenced by several factors, including steric hindrance and electronic effects. msu.edu In hexaethyldisilane, the ethyl groups introduce greater steric bulk compared to the methyl groups in hexamethyldisilane. This increased steric repulsion can influence the preferred dihedral angles and the rotational barrier. msu.edu

Electronic Structure and Bonding Theory

The electronic structure of hexaethyldisilane is central to its unique properties. Alkylated oligosilanes, including hexaethyldisilane, exhibit significant σ-electron delocalization, which is responsible for their characteristic low-energy UV absorption. psu.edu

Molecular orbital (MO) theory provides a framework for understanding the bonding in these molecules. nih.gov The highest occupied molecular orbital (HOMO) in simple disilanes is typically the σ(Si-Si) bonding orbital. The electropositive nature of silicon relative to the alkyl substituents leads to this orbital being relatively high in energy. psu.edu The lowest unoccupied molecular orbital (LUMO) is the corresponding σ*(Si-Si) antibonding orbital. The energy gap between the HOMO and LUMO is relatively small, allowing for the characteristic low-energy electronic transitions observed in their UV spectra. psu.edu

Computational methods like DFT and ab initio calculations are used to determine the energies and compositions of these molecular orbitals. acs.orgunram.ac.id The analysis of these orbitals confirms that the HOMO and LUMO are primarily composed of Si-Si σ and σ* character, respectively. acs.org This σ-conjugation is a key feature of polysilanes and is responsible for many of their interesting electronic and photophysical properties. psu.edu

Reaction Mechanism Elucidation through Computational Modeling

The Nudged-Elastic Band (NEB) method is a computational algorithm designed to identify the minimum energy path (MEP) and locate the transition state (saddle point) for a chemical reaction or conformational change. univ-lille.frscm.com This technique is invaluable for understanding reaction mechanisms, as it connects the reactant and product states on the potential energy surface. simuneatomistics.com A typical NEB calculation starts with a series of intermediate structures, or "images," that form a path between the known reactant and product geometries. scm.com An initial path is often generated by linear interpolation between the endpoints. univ-lille.fr

The images are then optimized simultaneously, subject to two key forces: utexas.edu

The true force component perpendicular to the path, which pushes each image towards the MEP.

A "spring" force component parallel to the path, which ensures the images remain evenly spaced along the reaction coordinate.

This "nudging" prevents the images from simply sliding down the potential energy surface into the reactant or product minima and avoids the "corner-cutting" problem that can occur with simpler optimization methods. utexas.edu A variation known as the Climbing-Image NEB (CI-NEB) can be employed for more precise transition state location. univ-lille.fr In this approach, after a few initial optimization cycles, the image with the highest energy is made to move "uphill" along the path to converge exactly on the saddle point, while the other images continue to map out the MEP. simuneatomistics.com For a reaction involving hexaethyldisilane, such as its thermal decomposition or surface-adsorbed reaction, the NEB method would be the tool of choice to calculate the activation energy barrier and visualize the atomic motions involved in the transition state.

Density Functional Theory (DFT) calculations have been instrumental in elucidating reaction pathways for organodisilanes that proceed via charged intermediates. A prominent example, studied for the closely related hexamethyldisilane, is the fluoride-promoted formal hydrosilylation of alkenes, which proceeds through a polar mechanism involving a silyl anion and a carbanion. pku.edu.cn This pathway is a strong theoretical model for the potential reactivity of hexaethyldisilane under similar conditions.

The mechanism, as revealed by DFT, involves several key steps: pku.edu.cn

Silyl Anion Generation: A nucleophilic activator, such as a fluoride (B91410) ion (from CsF), attacks one of the silicon atoms of the disilane. This induces cleavage of the Si-Si bond, generating a stable trialkylsilane and a highly reactive trialkylsilyl anion (e.g., (C2H5)3Si⁻).

Nucleophilic Attack: The generated silyl anion acts as a potent nucleophile, adding to an electron-deficient substrate like the β-carbon of a styrene (B11656) derivative. This C-Si bond formation results in a new anionic species, a carbanion, at the α-position.

Protonation: The carbanion intermediate is subsequently quenched by a proton source. In studies with hexamethyldisilane, the solvent (DMSO) was found to act as the proton donor, completing the reaction. pku.edu.cn

DFT calculations provide critical energetic data for this pathway. For the reaction of hexamethyldisilane with styrene, the calculated free energy of activation (ΔG‡) for the silyl anion to add to the styrene was found to be significantly lower than that for the competing reaction where the silyl anion is quenched directly by the solvent. pku.edu.cn This confirms the viability of the carbanion-mediated pathway.

Table 3: Calculated Activation Free Energies (ΔG‡) for Hexamethyldisilane Reaction Pathways Data from DFT investigations on the reaction of hexamethyldisilane with styrene in DMSO, serving as a model for hexaethyldisilane reactivity. pku.edu.cn

Reaction Step Pathway Transition State ΔG‡ (kcal/mol)
Silyl Anion Addition to Styrene Main Pathway TS2 16.2
Silyl Anion Quenching by Solvent Side Reaction TS2' 19.3

The chemisorption of disilanes onto silicon surfaces is a fundamental process in silicon film growth and surface functionalization. Theoretical studies, typically using DFT and cluster models or periodic slab models of the silicon surface (e.g., Si(100)-2x1), are essential for understanding the intricate reaction mechanisms at the atomic level. While specific studies on hexaethyldisilane are not prevalent, research on the parent disilane (Si2H6) and other small molecules provides a robust framework for predicting its behavior. capes.gov.brulsu.ru

Theoretical investigations suggest several possible pathways for the interaction of a disilane with the reconstructed Si(100) surface, which features rows of Si-Si dimers with dangling bonds:

Si-Si Bond Dissociation: The primary and most studied pathway involves the cleavage of the disilane's Si-Si bond across a single Si-Si surface dimer. Each silyl fragment ((C2H5)3Si•) would then form a new covalent bond with one of the silicon atoms of the surface dimer, saturating the dangling bonds.

Si-H or C-H Bond Activation: Alternatively, a Si-H bond (if present) or a C-H bond on one of the ethyl groups could be activated by the reactive surface dimers. This is generally considered a higher-energy process for saturated organosilanes compared to Si-Si bond cleavage.

Dative Bonding: An initial precursor state might involve the formation of a dative bond, for example, between a surface silicon atom and the disilane, before dissociative chemisorption occurs. ulsu.ru

Computational studies can map the potential energy surface for these processes, identifying the most favorable adsorption sites and calculating the energy barriers for dissociation. osti.gov The presence of bulky ethyl groups in hexaethyldisilane would introduce significant steric hindrance, likely influencing the adsorption geometry, surface coverage, and potentially activating different or more complex reaction pathways compared to the unsubstituted Si2H6.

Kinetic modeling is a critical tool for understanding and predicting the behavior of chemical processes under varying conditions, such as the thermal decomposition (pyrolysis) of hexaethyldisilane. polimi.it A comprehensive kinetic model consists of a detailed list of elementary reaction steps, their corresponding rate constants (typically in Arrhenius form, k = A * exp(-Ea/RT)), and the thermodynamic data for all species involved. ugent.be

Developing such a model for hexaethyldisilane pyrolysis would involve a combined experimental and computational approach:

Experimental Data Acquisition: The decomposition would be studied experimentally using techniques like thermogravimetric analysis (TGA) to determine mass loss over time at different heating rates. mdpi.com Product evolution would be monitored using methods like pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) to identify and quantify the decomposition products. espublisher.com

Reaction Mechanism Proposal: Based on the identified products and known organosilicon chemistry, a detailed reaction mechanism would be proposed. For hexaethyldisilane, this would likely start with the homolytic cleavage of the weakest bond, the Si-Si bond, to form two triethylsilyl radicals ((C2H5)3Si•). Subsequent steps would involve β-scission (eliminating ethene to form a silylene and an ethyl radical), hydrogen abstraction, and radical recombination reactions.

Parameter Calculation and Model Validation: The activation energies (Ea) and pre-exponential factors (A) for key elementary reactions would be calculated using high-level quantum chemistry methods (e.g., CBS-QB3) and transition state theory. ugent.be The complete kinetic model would then be implemented in simulation software (e.g., CHEMKIN) and validated by comparing its predictions of species evolution against the experimental data. polimi.it This iterative process refines the model until it accurately reproduces the observed pyrolysis behavior.

Table 4: Representative Elementary Reactions in a Hypothesized Kinetic Model for Hexaethyldisilane Pyrolysis This table presents a simplified set of plausible elementary reactions and the type of kinetic parameters required for a full kinetic model. The values are illustrative.

Reaction Number Elementary Reaction Reaction Type Activation Energy (Ea)
1 (C2H5)3Si-Si(C2H5)3 → 2 (C2H5)3Si• Si-Si Bond Homolysis High
2 (C2H5)3Si• → (C2H5)2SiH + C2H4 β-Hydride Elimination Moderate
3 (C2H5)3Si• + RH → (C2H5)3SiH + R• H-Abstraction Variable
4 2 (C2H5)3Si• → (C2H5)3Si-Si(C2H5)3 Radical Recombination Low

Comparative Theoretical Reactivity Assessments (e.g., with Germane (B1219785) and Stannane (B1208499) Analogues)

Theoretical and computational chemistry offers powerful tools for understanding the reactivity of molecules like hexaethyldisilane without the need for direct experimentation. nextmol.comwalshmedicalmedia.com By modeling the electronic structure and energetic properties of hexaethyldisilane and its heavier Group 14 analogues, hexaethyldigermane (B1588020) and hexaethyldistannane, a clear trend in reactivity can be established. These computational methods, particularly Density Functional Theory (DFT), allow for the calculation of properties that are central to chemical reactivity, such as bond energies, activation barriers, and frontier molecular orbital energies. nsps.org.ngmdpi.comresearchgate.net

The primary factor influencing the reactivity of these compounds is the strength of the central element-element (E-E) bond. For Group 14 elements, the E-E bond energy decreases significantly when moving down the group from silicon to tin. vedantu.comlibretexts.orglibretexts.org The Si-Si bond in hexaethyldisilane is considerably stronger than the Ge-Ge bond in its germane analogue, which is, in turn, stronger than the Sn-Sn bond in the stannane analogue. vedantu.comcbpbu.ac.in This trend directly correlates with the thermal stability of the compounds, which decreases rapidly from carbon to lead. libretexts.orglibretexts.org The weaker bonds in the heavier analogues require less energy to break, making them inherently more reactive.

Table 1: Comparative Element-Element Bond Energies in Group 14

Bond Type Typical Bond Energy (kJ/mol)
Si - Si ~226
Ge - Ge ~188
Sn - Sn ~155

Note: Values are representative and can vary based on the specific molecular structure and computational method. vedantu.comlibretexts.org

Electronic properties also play a crucial role in determining reactivity. Key theoretical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), ionization potentials, and polarizability.

Frontier Orbitals (HOMO-LUMO): The HOMO in these dimeric structures is associated with the σ(E-E) bond. As the central atom becomes heavier and more electropositive, the energy of this orbital increases. This leads to a smaller HOMO-LUMO energy gap for the germanium and tin analogues compared to hexaethyldisilane. A smaller energy gap generally implies greater reactivity, as less energy is required for electronic excitation, which is often a precursor to chemical reactions. acs.orgresearchgate.net

Ionization Potential: The relatively low ionization potentials of organogermanium and organotin compounds indicate that they can be more easily oxidized than their silicon counterparts. nsc.ru The radical cations of these heavier organometallics are key intermediates in many electron-transfer reactions. nsc.ru

Polarizability: Theoretical studies on related organometallic oligomers show a distinct increase in polarizability as the bridgehead element is changed from Si to Ge to Sn. diva-portal.org Higher polarizability implies that the electron cloud is more easily distorted by an external electric field (such as from a reacting partner), which can facilitate chemical reactions.

Table 2: Summary of Theoretical Reactivity Trends for Hexaethyl- Substituted Group 14 Dimers

Property Disilane, hexaethyl- (Si₂Et₆) Hexaethyldigermane (Ge₂Et₆) Hexaethyldistannane (Sn₂Et₆)
E-E Bond Strength Highest Intermediate Lowest
Predicted Reactivity Lowest Intermediate Highest
Thermal Stability Highest Intermediate Lowest
Ionization Potential Highest Intermediate Lowest

| Polarizability | Lowest | Intermediate | Highest |

Advanced Reaction Mechanisms and Chemical Transformations Involving Disilane, Hexaethyl

Silicon-Silicon Bond Activation and Cleavage

The silicon-silicon (Si-Si) bond in Disilane (B73854), hexaethyl- is susceptible to cleavage by various reagents, including halogens and nucleophiles. This reactivity allows for the generation of useful silyl (B83357) intermediates, such as halosilanes and silyl anions, which are pivotal in organic synthesis.

The Si-Si bond of hexaalkyldisilanes, including Disilane, hexaethyl-, is readily cleaved by halogens in a process known as halogenolytic cleavage. researchgate.netresearchgate.net This reaction provides a direct route to triethylhalosilanes. The reaction with halogens like chlorine and bromine can be vigorous, though controlled halogenation is achievable. scientificspectator.com

The reaction with iodine serves as a well-studied model for this transformation. For instance, the gas-phase reaction of hexamethyldisilane (B74624) with iodine proceeds via a free-radical chain mechanism to produce trimethylsilyl (B98337) iodide as the sole product. rsc.org A similar mechanism is expected for Disilane, hexaethyl-, where an iodine atom attacks the disilane in a radical displacement reaction, leading to the formation of a triethylsilyl radical and triethylsilyl iodide. The subsequent reaction of the triethylsilyl radical with an iodine molecule regenerates the iodine atom, propagating the chain.

Reaction Scheme for Halogenolytic Cleavage: (C₂H₅)₃Si-Si(C₂H₅)₃ + X₂ → 2 (C₂H₅)₃SiX (where X = Cl, Br, I)

This transformation is a fundamental process for generating triethylsilyl halides, which are important precursors in organosilicon chemistry.

The Si-Si bond in disilanes can be cleaved by nucleophilic attack. Fluoride (B91410) ions are particularly effective for this purpose, leading to the generation of highly reactive silyl anions. acs.org This process is initiated by the coordination of a fluoride anion to one of the silicon atoms, forming a hypervalent pentacoordinate siliconate intermediate. google.comle.ac.ukorganic-chemistry.org This intermediate then fragments to produce a stable fluorosilane and a potent nucleophilic silyl anion. google.com

In the case of Disilane, hexaethyl-, treatment with a fluoride source such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or hexamethylphosphoramide (B148902) (HMPA) generates the triethylsilyl anion, (C₂H₅)₃Si⁻. acs.orggoogle.com

Table 1: Generation of Triethylsilyl Anion from Disilane, hexaethyl-

Reagent Fluoride Source Solvent Product

The generated triethylsilyl anion is a powerful nucleophile and can participate in various synthetic applications, such as the anti-Markovnikov hydrotrimethylsilylation of styrenes. google.com The choice of solvent is critical, as it must be able to support the ionic intermediates without being quenched by the silyl anion. google.com This method provides a valuable alternative to using hazardous reagents like gaseous trimethylsilane (B1584522) for generating silylating agents. google.com

Carbon-Carbon and Carbon-Heteroatom Bond Functionalization

Disilane, hexaethyl- is instrumental in several transition-metal-catalyzed reactions that form new carbon-silicon bonds, enabling the functionalization of various organic substrates.

Transition metals can catalyze the silylation of typically inert carbon-cyano (C-CN) bonds using disilanes. researchgate.net Rhodium-catalyzed reactions, for example, have been shown to effectively silylate the C-CN bond of arylnitriles with hexamethyldisilane, and similar reactivity is expected with Disilane, hexaethyl-. researchgate.net In these transformations, the disilane acts as the silicon source, enabling the cleavage of the C-CN bond and the introduction of a silyl group. This methodology represents a significant advance in the functionalization of nitriles.

Palladium-catalyzed oxidative allylic C-H silylation is a powerful method for the direct conversion of a C-H bond at an allylic position into a C-Si bond. researchgate.netrsc.org In these reactions, Disilane, hexaethyl- (by analogy with hexamethyldisilane) serves as the silyl source. researchgate.netrsc.org The reaction requires the presence of a strong oxidant, such as a hypervalent iodine reagent, to proceed. researchgate.netrsc.org

A key feature of this transformation is its excellent regioselectivity, affording the linear allylic silane (B1218182) isomer as the major product. researchgate.netrsc.org This method avoids the need for pre-functionalized substrates, marking an important step forward in catalytic C-H functionalization. rsc.org

Table 2: Palladium-Catalyzed Oxidative Allylic C-H Silylation

Substrate Silyl Source Catalyst Oxidant Product Type Regioselectivity

A highly efficient and regioselective synthesis of allylsilanes can be achieved through the palladium-catalyzed reaction of allylic alcohols with disilanes, such as Disilane, hexaethyl-. researchgate.netresearchgate.net This method proceeds under mild and neutral conditions, often at temperatures between 50-60 °C, and does not require an inert atmosphere or the addition of acids or other additives. researchgate.net

The reaction demonstrates high tolerance for a variety of functional groups and can be applied to both acyclic and cyclic allylic alcohols. researchgate.net The process is highly selective, typically yielding linear allylsilanes with a trans double bond geometry. researchgate.net This palladium-catalyzed allylic C-OH functionalization offers a cost-effective and environmentally friendly route to regio- and stereodefined allylsilanes, which are valuable building blocks in organic synthesis. researchgate.net The versatility of this reaction is further highlighted by its extensibility to the synthesis of allylboronates by simply replacing the disilane with a diboron (B99234) reagent. researchgate.net

Reduction Reactions Mediated by Disilanes

Disilanes, including hexaethyldisilane, can function as effective reducing agents under specific conditions, often in the presence of a fluoride salt or a base. thieme-connect.de These reactions provide pathways for the deoxygenation of various nitrogen-containing functional groups.

Mono-Deoxygenation of Nitro Compounds to Ketoximes

The transformation of secondary nitroalkanes into ketoximes can be accomplished through mono-deoxygenation using hexaethyldisilane. thieme-connect.decapes.gov.br This process typically occurs under basic conditions, where the nitronate anions, formed from the nitroalkanes, are treated with hexaethyldisilane. capes.gov.br The reaction is notable for its mild conditions and proceeds with moderate to good yields, ranging from 40% to 73%. capes.gov.br In this context, hexaethyldisilane is described as a "counterattack reagent," and the deoxygenation is believed to proceed through a 1,2-elimination mechanism. capes.gov.br

Substrate (Nitroalkane)Product (Ketoxime)Yield (%)
Secondary Nitroalkane Derivative 1Ketoxime Derivative 173
Secondary Nitroalkane Derivative 2Ketoxime Derivative 240

This table illustrates the typical yield range for the mono-deoxygenation of secondary nitroalkanes to ketoximes using hexaethyldisilane.

Reduction of Aromatic Nitro Compounds

The reduction of aromatic nitro compounds using hexaethyldisilane in the presence of a catalytic amount of a fluoride salt, such as tetrabutylammonium fluoride, leads to the formation of azo and azoxy compounds in high yields. thieme-connect.de This reaction highlights the role of the fluoride ion in activating the disilane to function as a reducing agent. thieme-connect.de The reduction of nitroaromatics is a significant industrial process, with various methods available, including catalytic hydrogenation and the use of metal reductants like iron or zinc. wikipedia.orgresearchgate.net While metal hydrides are often avoided for the reduction to anilines due to the tendency to form azo compounds, the hexaethyldisilane/fluoride system provides a targeted route to these specific products. thieme-connect.dewikipedia.org

Heterocyclic N-Oxide Reductions

Hexaethyldisilane, when activated by a base like methyllithium, can effectively deoxygenate heterocyclic N-oxides to their corresponding N-heterocycles. thieme-connect.de For instance, quinoline (B57606) N-oxide can be reduced to quinoline using this method. thieme-connect.de This deoxygenation is part of a broader class of reactions where N-oxides are reduced to their parent heterocycles, a transformation of interest in medicinal chemistry and organic synthesis. thieme-connect.denih.govroutledge.com The reaction is believed to follow a similar 1,2-elimination pathway as seen in the deoxygenation of nitroalkanes. capes.gov.br

Substrate (N-Oxide)Product (N-Heterocycle)Yield (%)
Quinoline N-oxideQuinoline86
Pyridine N-oxide DerivativePyridine Derivative73

This table shows representative yields for the deoxygenation of heterocyclic N-oxides using hexaethyldisilane under basic conditions.

Silylation Reactions and Reagent Development

Hexaethyldisilane and its permethylated analog, hexamethyldisilane, are pivotal reagents in silylation reactions, offering alternatives to more hazardous or less convenient silylating agents. atamanchemicals.compku.edu.cn

Formal Hydrotrimethylsilylation of Alkenes with Anti-Markovnikov Selectivity

A significant advancement in silylation methodology is the formal hydrotrimethylsilylation of styrenes with anti-Markovnikov selectivity using hexamethyldisilane. pku.edu.cnnih.gov This reaction, promoted by cesium fluoride (CsF) in dimethyl sulfoxide (DMSO), provides a transition-metal-free pathway to access alkyl trimethyl silanes. pku.edu.cn The mechanism involves the in situ generation of a trimethylsilyl anion from hexamethyldisilane. pku.edu.cn This silyl anion then adds to the alkene, specifically at the less substituted carbon, to form a carbanionic intermediate. pku.edu.cnpressbooks.publibretexts.org The DMSO solvent subsequently protonates this carbanion to yield the final anti-Markovnikov product. pku.edu.cn The choice of solvent is critical to the success of this reaction, preventing the quenching of the silyl anion and unwanted side reactions of the carbanion. pku.edu.cn This method avoids the use of gaseous and hazardous trimethylsilane (Me3SiH). pku.edu.cn

Alkene SubstrateProduct (Alkyl Trimethylsilane)Selectivity
Styrene (B11656)(2-Phenylethyl)trimethylsilaneAnti-Markovnikov
Substituted StyrenesCorresponding Alkyl TrimethylsilanesAnti-Markovnikov

This table outlines the anti-Markovnikov selectivity observed in the formal hydrotrimethylsilylation of styrenes using hexamethyldisilane.

Disilane as a Silylating Agent Alternative

Hexamethyldisilane (often used interchangeably in concept with hexaethyldisilane for silylation) serves as a valuable alternative to other silylating agents. atamanchemicals.comevonik.com It is widely employed for the trimethylsilylation of alcohols and other protic compounds under nearly neutral conditions. atamanchemicals.com The resulting silylated derivatives exhibit increased volatility, which is advantageous for analytical techniques like gas chromatography. atamanchemicals.com Furthermore, hexamethyldisilane is used to create hydrophobic surfaces on materials like glass. atamanchemicals.com In organic synthesis, its application under basic conditions or with palladium catalysts allows for the transformation of various functional groups. thieme-connect.de For example, allyl alcohols can be converted to the corresponding allylsilanes using hexamethyldisilane in the presence of methyllithium. thieme-connect.de

Intramolecular Rearrangements and Silyl Migrations

Intramolecular rearrangements involving silyl groups are fundamental transformations in organosilicon chemistry. These reactions can lead to the formation of new carbon-silicon or heteroatom-silicon bonds and are often driven by the high thermodynamic stability of the Si-O bond.

1,2-Silyl Migrations in Lewis Acid-Catalyzed Processes

1,2-Silyl migrations are a class of rearrangements where a silyl group moves from one atom to an adjacent one. These migrations can be promoted by Lewis acids, which can activate a substrate and facilitate the formation of a cationic intermediate that undergoes rearrangement.

A notable example of a Lewis acid-catalyzed process involving a 1,2-silyl migration is the reaction of cyclobutenedione monoacetals with alkynylsilanes. In these reactions, a Lewis acid catalyzes the formation of an ethoxycarbenium ion intermediate, which then reacts with the alkynylsilane. This can lead to a cationic 1,2-silyl migration on the alkynylsilane, followed by a ring expansion to form 2-(1-silylalkylidene)cyclopentenediones. acs.orgcapes.gov.br The driving force for this rearrangement is the formation of a more stable vinyl cation intermediate. While these studies have primarily utilized trimethylsilyl-substituted acetylenes, the general mechanistic principle of a Lewis acid-induced cationic 1,2-silyl shift is applicable to substrates bearing triethylsilyl groups.

Another relevant area is the Lewis acid-catalyzed formal 1,3-aminomethyl migration in δ-amino acid derivatives, which has been shown to proceed through a fragmentation/recombination pathway. mdpi.com Such studies on rearrangement reactions provide a framework for understanding potential intramolecular transformations in more complex molecules containing a hexaethyldisilane-derived moiety.

Table 1: Key Features of Lewis Acid-Catalyzed 1,2-Silyl Migrations

Feature Description
Catalyst Lewis acids such as TiCl₄, SnCl₄, or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf).
Mechanism Formation of a cationic intermediate followed by the migration of a silyl group to an adjacent atom.
Driving Force Formation of a more stable carbocation or other reactive intermediate.

| Products | Rearranged products with a new C-Si or heteroatom-Si bond. |

Thermal Rearrangements of Disilanes

The thermal decomposition of disilanes, including hexaethyldisilane, can proceed through several pathways, with the homolytic cleavage of the Si-Si bond being a primary process. This cleavage leads to the formation of two silyl radicals (Et₃Si•). These highly reactive species can then participate in a variety of subsequent reactions, including hydrogen abstraction, disproportionation, or addition to unsaturated systems.

Studies on the pyrolysis of oligosilanes have indicated that for compounds like hexaethyldisilane, silylene formation (Et₂Si:) can also be a significant thermal decomposition pathway, alongside Si-Si bond scission. le.ac.uk The thermal decomposition of the parent disilane (Si₂H₆) has been investigated, and the primary decomposition channels are recognized to be the formation of silylene (SiH₂) and silane (SiH₄), and the formation of H₂ and H₃SiSiH. nih.gov

The relative importance of these pathways for hexaethyldisilane will be influenced by the presence of the ethyl groups, which can affect bond dissociation energies and the stability of the resulting radical and silylene intermediates. The C-H and C-C bonds within the ethyl groups also introduce the possibility of β-hydrogen elimination from the ethyl-substituted silyl radicals.

Photoelectron spectroscopy studies of hexaethyldisilane have provided insights into its electronic structure, which is fundamental to understanding its reactivity, including its thermal behavior. These studies support the assignment of the lowest energy electronic absorption band of disilanes to a σ(Si-Si) → σ*(Si-Si) transition.

Surface-Initiated Reactions and Chemisorption Dynamics

The interaction of hexaethyldisilane with semiconductor surfaces is of interest for applications in materials science, such as the deposition of silicon-containing thin films. These processes are governed by the chemical reactions that occur at the gas-solid interface, which often involve the dissociation of the disilane molecule.

Dissociative Chemisorption Mechanisms on Semiconductor Surfaces

The chemisorption of disilanes on semiconductor surfaces like silicon is typically dissociative. This means that one or more of the chemical bonds within the disilane molecule break upon adsorption to the surface. For hexaethyldisilane, the most likely bonds to be involved in the initial stages of chemisorption are the Si-Si and the C-H bonds of the ethyl groups.

One proposed mechanism for the dissociative chemisorption of disilane (Si₂H₆) on a silicon surface involves a concerted reaction where the Si-Si bond cleaves, and a SiH₃ group inserts into a surface Si-H bond, while the other SiH₃ fragment abstracts the surface hydrogen to form silane (SiH₄). researchgate.net A similar concerted pathway could be envisioned for hexaethyldisilane, though it would be sterically more demanding due to the ethyl groups.

Alternatively, a stepwise mechanism can occur where the hexaethyldisilane molecule first adsorbs to the surface through weaker, non-covalent interactions. Subsequent thermal activation or electronic excitation can then lead to the cleavage of the Si-Si bond, resulting in two triethylsilyl fragments chemisorbed to the surface.

The nature of the semiconductor surface, including its reconstruction (e.g., Si(100)-2x1) and the presence of dangling bonds, plays a crucial role in the chemisorption process. These dangling bonds are highly reactive sites that can initiate the dissociation of the adsorbing molecule.

Advanced Applications of Disilane, Hexaethyl in Complex Chemical Synthesis

Strategic Reagent in Stereoselective Organic Transformations

Hexaethyldisilane, as a member of the hexaalkyldisilane class, can function as a silicon nucleophile in organic transformations, thereby expanding the scope of synthetically accessible organosilicon compounds. researchgate.net Such transformations often aim for stereoselective outcomes, which involve the preferential formation of one stereoisomer over others. While organosilicon reagents are broadly employed in advanced synthetic methodologies, the specific utility of hexaethyldisilane in stereoselective reactions can be context-dependent. For instance, in certain C-H functionalization reactions, hexaethyldisilane has been observed to be ineffective, failing to yield the desired product. tdx.cat This highlights that its strategic application in stereoselective synthesis requires careful consideration of the reaction system.

Precursor for Advanced Organosilicon Compounds and Derivatives

Synthesis of Silasubstituted Organic and Biologically Active Molecules

The development of methods utilizing hexaalkyldisilanes, including hexaethyldisilane, as silicon nucleophiles holds potential for inspiring new approaches in the synthesis of novel silicon-containing bioactive molecules and organic materials with desirable properties. researchgate.net Organosilicon small molecules are of particular interest in biological investigations, as the incorporation of silicon can modify their chemical properties, potentially enhancing biological activity and improving pharmacological profiles. nih.gov While silicon is sometimes used as a transient component to facilitate stereoselective synthesis or provide a reactive functional handle, recent research indicates that organosilicon small molecules can exhibit potent and selective interactions with biological macromolecules. nih.gov

Preparation of Regio- and Stereodefined Allylsilanes

Disilanes, as a class of organosilicon compounds, are utilized in the synthesis of allylsilanes through silyl (B83357) nucleophilic substitution reactions with allylic carbonates, often under micellar catalytic conditions. sigmaaldrich.com Allylsilanes, characterized by an allyl group attached to a silicon atom, are valuable building blocks in organic synthesis and material science due to their non-toxicity, high stability, and versatile applications. d-nb.infonih.gov The ability to control both the regioselectivity and stereoselectivity is a significant challenge in the preparation of these compounds, as multiple isomeric organosilanes can be formed. d-nb.infonih.gov The general application of disilanes in such transformations suggests a potential role for hexaethyldisilane in preparing regio- and stereodefined allylsilanes, contributing to the precise construction of complex organic structures.

Development of Highly Reactive Catalytic Systems

Direct evidence for the specific role of hexaethyldisilane as a component in highly reactive catalytic systems is limited in current literature. In one documented instance, hexaethyldisilane was tested in a C-H functionalization reaction but failed to provide the desired product, indicating its ineffectiveness in that particular catalytic context. tdx.cat However, hexaethyldisilane does find application as a precursor in materials science, particularly for atomic layer deposition of silicon. researchgate.net This application leverages its thermal properties, as demonstrated by its complete sublimation under thermal analysis, making it suitable for depositing silicon films. researchgate.net This use is distinct from its direct involvement as a catalyst or a component within a catalytic system for chemical transformations.

Applications as a Specialty Solvent in Organometallic Chemistry

No specific information or detailed research findings were identified that describe Disilane (B73854), hexaethyl- being used as a specialty solvent in organometallic chemistry. While other organosilicon compounds, such as hexamethyldisilazane (B44280) (HMDS), are known to be employed as solvents in organic synthesis and organometallic chemistry, atamanchemicals.com this application has not been specifically attributed to hexaethyldisilane in the available literature.

Advanced Role of Disilane, Hexaethyl in Catalysis Research

Transition Metal-Catalyzed Silylation Processes

Copper-Catalyzed Hydrosilylation of Allenes

Copper-catalyzed hydrosilylation of allenes represents a crucial area where disilanes, including Disilane (B73854), hexaethyl-, can serve as valuable silicon sources for the synthesis of organosilicon compounds. This reaction facilitates the atom-economical incorporation of silicon moieties into hydrocarbon skeletons arkat-usa.org. Researchers have developed copper-catalyzed methods for the regio- and stereo-selective hydrosilylation of terminal allenes, leading to the formation of (E)-allylsilanes researchgate.netnih.gov. These reactions often exhibit broad substrate scope and can be applied to both di-substituted and tri-substituted (E)-allylsilanes under mild conditions nih.gov.

The selectivity observed in these reactions, such as the E-selectivity in allylsilane formation, is often kinetically controlled by the catalyst rather than being a result of thermodynamic isomerization of the (Z)-isomer nih.gov. While various silanes, including hydrosilanes, are commonly employed, disilanes (Si-Si) have also been identified as competent partners in radical hydrosilylation processes arkat-usa.org. The judicious choice of solvents and ligands can influence the regiodivergence, allowing for the formation of either linear or branched allylsilanes, with high enantioselectivity achievable in some cases through the use of chiral ligands nih.govresearchgate.net.

Mechanistic Insights into Disilane-Mediated Catalysis

Understanding the mechanistic intricacies of reactions involving Disilane, hexaethyl- and other disilanes is paramount for advancing catalysis research. These insights often revolve around the activation of silicon-silicon bonds and the formation of transient metal-silicon intermediates.

Role of Transition Metal-Metalloid Bonds in Catalytic Cycles

Transition metal-silicon (metalloid) bonds are central to the catalytic cycles involving disilanes. The silicon-silicon σ bond, characterized by its high energy σ orbital and low energy σ* orbital, is a key target for activation by transition metal complexes psu.edu. A common pathway involves the oxidative addition of Si-Si bonds onto low-valent transition metal complexes, leading to the formation of bis(organosilyl)metal(II) complexes psu.edu. For instance, palladium-phosphine complexes have been found to efficiently activate Si-Si bonds, generating bis(organosilyl)palladium(II) complexes through oxidative addition psu.edu.

These organosilyl transition metal complexes serve as reactive intermediates that can undergo further transformations, such as insertion reactions or reductive elimination, to propagate the catalytic cycle sciencesconf.orgnih.gov. The development of new catalytic pathways often leverages the synthesis and exploration of the chemical properties of compounds containing metal-silicon bonds sciencesconf.org. While studies have investigated the stoichiometric activation of Si-Si bonds, their application in catalytic reactions with disilanes has seen significant development, particularly with palladium-catalyzed additions across carbon-carbon multiple bonds psu.edu.

Computational Modeling of Catalytic Pathways

Computational modeling, particularly using density functional theory (DFT), has become an indispensable tool for elucidating the mechanisms of catalytic pathways involving disilanes. This approach allows researchers to gain a molecular-level understanding of catalytic sites and reaction mechanisms, even under conditions that approximate experimental settings nih.govrsc.orgmdpi.com.

Computational studies can provide detailed insights into the energetics and intermediates of Si-Si bond activation and subsequent transformations. For example, DFT calculations have been employed to support mechanistic proposals for reactions involving C-Si bond cleavage, revealing the intermediacy of specific metal species and the nature of bond activation steps nih.gov. The ability to model potential energy surfaces and reaction barriers helps in predicting catalyst performance and guiding the design of new catalytic systems rsc.orgmdpi.comfrontiersin.org. While achieving quantitative accuracy for electrochemical kinetic models remains a challenge, computational models can effectively predict qualitative trends in catalyst performance wisc.edu.

Interplay between Homogeneous and Heterogeneous Catalysis in Relevant Systems

The field of catalysis often involves a nuanced interplay between homogeneous and heterogeneous catalytic processes, and this dynamic is also relevant to systems employing disilanes. In homogeneous catalysis, reactants and catalysts exist in the same phase, offering high selectivity and activity but often posing challenges in catalyst separation and recycling rsc.orgthermopedia.com. Conversely, heterogeneous catalysis involves catalysts and reactants in different phases, providing easier separation and reusability, though sometimes at the cost of lower activity and selectivity rsc.orgthermopedia.com.

The development of "ideal" catalysts often seeks to combine the advantages of both approaches, leading to the design of hybrid systems such as supported homogeneous complexes, nanoparticles, and single-atom catalysts rsc.org. In the context of disilane chemistry, this interplay can be observed in various systems, including those involving "bridged disilane" structures escholarship.org. Understanding how these different catalytic modes interact is crucial for optimizing reaction efficiency and designing more sustainable processes. Research into the interplay between homogeneous and heterogeneous mechanisms can shed light on complex systems, such as those involving mixed-metal nanoparticles, where lixiviation of metal species can initiate homogeneous catalytic cycles alongside heterogeneous processes nih.gov.

Advanced Materials Science Applications Derived from Disilane, Hexaethyl

Precursor in Chemical Vapor Deposition (CVD) Technologies

Chemical Vapor Deposition (CVD) is a widely utilized technique for producing high-quality solid materials, often involving the thermal decomposition of gaseous precursors. While various silanes and disilanes are established precursors in CVD, specific documented applications of Disilane (B73854), hexaethyl- in the direct deposition of amorphous silicon films, silicon wafers, or silicon carbide nanomaterials are not extensively detailed in the readily available literature. The discussions below pertain to the general class of disilanes and other silicon precursors commonly employed in these processes.

Deposition of Amorphous Silicon Films

The deposition of amorphous silicon (a-Si) films is a critical process in the manufacturing of photovoltaic devices and thin-film transistors. Disilane (Si₂H₆) and silane (B1218182) (SiH₄) are well-known precursors that thermally decompose at temperatures around 640 °C to deposit amorphous silicon via CVD wikipedia.org. This process is relevant for the production of solar cells and other thin-film structures wikipedia.org. While disilane (Si₂H₆) is widely used for this purpose, specific research findings detailing the use of Disilane, hexaethyl- (Si₂(C₂H₅)₆) as a precursor for amorphous silicon film deposition in CVD are not prominently documented in the provided search results.

Production of Silicon Wafers and Epitaxial Silicon Growths

Epitaxial growth is a crucial step in silicon wafer processing for semiconductor applications, involving the deposition of a single-crystal material layer over a single-crystal substrate, typically through CVD siadmi.com. Higher-order silanes, such as disilane (Si₂H₆) and neopentasilane (B600054) (Si₅H₁₂), have been observed to lead to increased epitaxy growth rates at lower temperatures compared to silane, enabling more efficient processes for very-large-scale integration structures princeton.edu. Disilane (Si₂H₆) is utilized for the rapid low-temperature deposition of epitaxial silicon siadmi.com. However, similar to amorphous silicon deposition, explicit research findings on the direct use of Disilane, hexaethyl- for the production of silicon wafers or epitaxial silicon growths through CVD are not widely reported in the provided literature.

Synthesis of Silicon Carbide Nanomaterials

Silicon carbide (SiC) nanomaterials are highly valued for their superior mechanical, electronic, and optical properties, finding applications in high-power, high-frequency, and high-temperature technologies rsc.org. Various methods, including CVD, are employed for their synthesis, often utilizing precursors like methyltrichlorosilane (B1216827) (CH₃SiCl₃) or combinations of silicon and carbon sources rsc.orgresearchgate.net. While hexamethyldisilane (B74624) (Si₂(CH₃)₆) has been reported as an organic precursor for synthesizing SiC nanopowders via radiofrequency inductively heated plasma mdpi.comresearchgate.net, specific documented instances of Disilane, hexaethyl- being used as a precursor for the synthesis of silicon carbide nanomaterials are not found in the provided search results.

Engineering of Optoelectronic and Functional Materials

The Si-Si bond in disilanes exhibits unique electronic properties, including intramolecular σ-electron delocalization and low ionization potentials, which make disilane units valuable in the design of optoelectronic and functional materials princeton.eduillinois.edu. Disilane, hexaethyl- serves as a foundational example of an organodisilane, contributing to the understanding of this class of compounds.

Design and Synthesis of Disilane-Bridged σ-π Conjugated Architectures

Disilane-bridged σ-π conjugated architectures leverage the electronic characteristics of the Si-Si bond to create materials with tailored electronic and photophysical properties. The σ-bonds in saturated Si-Si compounds, unlike C-C single bonds, exhibit a higher Highest Occupied Molecular Orbital (HOMO) energy level, leading to unique σ-π interactions when bridged with π-conjugated systems princeton.eduillinois.edu. This phenomenon allows for the manipulation of functionality in organic materials princeton.edu. As one of the earliest synthesized organosilicon compounds containing a silicon-silicon bond with organic substituents osti.gov, Disilane, hexaethyl- is a relevant compound in the study of hexaalkyldisilanes, whose photoelectron and electronic spectra have been measured to understand their fundamental electronic structures and σ-π conjugation acs.orgkyoto-u.ac.jp. The spectroscopic information available for hexaethyldisilane contributes to the broader understanding of how the Si-Si bond length and electronic structure influence the properties of such conjugated systems acs.org.

Fine-Tuning Photophysical Properties of Organic Materials through Disilane Units

The incorporation of disilane units into organic materials offers a versatile approach to fine-tune their photophysical properties in both solution and solid states princeton.eduillinois.edu. This fine-tuning capability stems from the unique electronic characteristics of the Si-Si bond, which can influence absorption and emission spectra acs.orgrsc.org. Studies on hexaalkyldisilanes, including hexaethyldisilane, provide insights into how the Si-Si bond and its interaction with attached organic groups affect properties such as UV absorption and oscillator strengths acs.orgkyoto-u.ac.jp. The ability of disilane units to facilitate σ-π conjugation allows for the design of materials with specific optical and electronic responses, making them valuable in the development of advanced optoelectronic and photonic applications kyoto-u.ac.jpmdpi.com.

Polymer Material Development

The field of polymer material development continuously seeks novel compounds to tailor material properties for specific applications. Organosilicon compounds, including various silanes, are known for their ability to enhance polymer properties due to their unique chemical structures and reactivity. For instance, organofunctional silanes can act as "bridges" to promote adhesion between polymers and inorganic substrates, such as glass or metal oxides. nih.gov They can react with polymers to form chemical bonds and interpenetrating polymer networks (IPNs), improving silane/polymer adhesion. nih.gov Additionally, these silanes can form metallo-siloxane covalent bonds with inorganic surfaces, leading to high adhesion between silanes and inorganic substrates. nih.gov Some organofunctional trialkoxysilanes have been shown to significantly increase the mechanical strength of composite materials by reducing water infiltration and bond displacements at the fiber/resin interface. nih.gov However, specific applications of Disilane, hexaethyl- within general polymer material development beyond its fundamental chemical properties are not widely reported in the current literature.

Role as a Chain Terminator in Polymer Synthesis

In polymer synthesis, particularly in chain-growth polymerization, chain termination is a crucial process that dictates the final molecular weight and properties of the polymer. Chain termination refers to reactions where the activity of a growing polymer chain is halted, preventing further monomer addition. archive.org This can occur through various mechanisms, such as radical combination or disproportionation in radical polymerization, or by reaction with nucleophiles or proton loss in cationic polymerization. gantrade.com Chain transfer agents (CTAs) are substances deliberately introduced into a polymerization to control molecular weight by transferring the active center from a growing polymer chain to another molecule, thereby deactivating the original chain and generating a new active center. archive.org Common CTAs often include thiols and halocarbons. archive.org While the general principles of chain termination and the use of chain transfer agents are well-established in polymer chemistry, specific research findings detailing the explicit role of Disilane, hexaethyl- as a chain terminator in various polymer synthesis mechanisms are not prominently featured in the reviewed literature. Some studies mention the decomposition of hexaethyldisilane involving radical cleavage at high temperatures, which could theoretically influence radical processes archive.org, but direct evidence of its intentional use as a chain terminator is not available.

Synthesis and Characterization of Disilane-Containing Resins for High-Performance Applications

Broader Academic Contexts in Organosilicon Chemistry Research

Fundamental Studies of the Silicon-Silicon Bond

Central to understanding hexaethyl-disilane is the nature of the silicon-silicon (Si-Si) single bond. Unlike the robust catenation of carbon, which forms the backbone of organic chemistry, Si-Si bonds are generally weaker and more reactive. libretexts.orgquora.com This difference is a defining feature of organosilicon chemistry.

The distinctions between Si-Si and C-C bonds stem from the fundamental differences between silicon and carbon atoms. Silicon is larger and less electronegative than carbon, which leads to longer and weaker covalent bonds. youtube.comstackexchange.com The Si-Si bond is more susceptible to cleavage by nucleophiles and electrophiles. bohrium.com While the chemistry of carbon is dominated by the stability of C-C chains, silicon's chemistry is heavily influenced by the exceptional strength of the silicon-oxygen bond, which is significantly stronger than the Si-Si bond. libretexts.orgquora.com

Table 1: Comparative Properties of Si-Si and C-C Single Bonds
PropertySi-Si BondC-C BondReference
Average Bond Energy (kJ/mol)~300-318~345-346 encyclopedia.pubquora.com
Average Bond Length (pm)~236~154 encyclopedia.pub
Electronegativity (Pauling Scale)1.902.55 wikipedia.org
ReactivityMore reactive, prone to cleavageLess reactive, stable catenation libretexts.org

A key electronic feature of oligosilanes, including hexaethyl-disilane, is σ-delocalization, also known as σ-conjugation. researchgate.net This phenomenon involves the delocalization of sigma (σ) electrons along the Si-Si backbone, a property not significantly observed in the C-C chains of alkanes. nsf.govacs.org This delocalization arises from the interaction between filled σ orbitals and empty σ* orbitals of adjacent Si-Si bonds.

The extent of σ-delocalization is highly dependent on the conformation of the silicon chain. bohrium.com Effective delocalization requires the orbitals to be spatially aligned, which is best achieved in an anti or transoid conformation of the Si-Si backbone. semanticscholar.orgnih.gov Any deviation from this linear arrangement interrupts the delocalization. nih.gov This conformational dependence has significant consequences for the electronic properties of oligosilanes, influencing their UV absorption spectra. researchgate.netsemanticscholar.org Theoretical models describe two primary modes of σ-electron delocalization: a strongly conformation-sensitive skeletal delocalization through the Si-Si backbone bonds and a weaker lateral delocalization involving Si-H or Si-C bonds. nsf.govacs.org In oligosilanes, the skeletal delocalization is the dominant factor. nsf.govacs.org

Analogous Organosilicon Systems and General Principles

Hexaethyldisilane serves as a model for understanding a wide range of organosilicon compounds. The principles governing its structure and reactivity apply to analogous systems.

Polysilanes : These are polymers with a backbone consisting of repeating Si-Si units. They exhibit pronounced σ-conjugation, leading to unique electronic and photophysical properties, with applications as photoconductors and in light-emitting diodes (LEDs). researchgate.net The organic substituents on the silicon backbone, like the ethyl groups in hexaethyldisilane, control the polymer's conformation and, consequently, its electronic properties. researchgate.net

Siloxanes : Characterized by a repeating Si-O backbone, siloxanes (commonly known as silicones) are perhaps the most commercially significant class of organosilicon compounds. cfsilicones.comscienceinfo.com The high strength and flexibility of the Si-O bond confer remarkable thermal stability and rubber-like properties to these materials. libretexts.org Compounds like Hexamethyldisiloxane, an oxygen-bridged analogue, are widely used as solvents and reagents. cscpl.com

Silazanes : These compounds contain silicon-nitrogen (Si-N) bonds. sigmaaldrich.com They are often used as precursors for silicon carbonitride ceramics and as reagents in organic synthesis, for example, in silylation reactions to protect functional groups. sigmaaldrich.comshinetsusilicone-global.com Catalytic methods are a primary route for the efficient and selective formation of Si-N bonds. nih.gov

Silanols and Alkoxysilanes : These compounds, containing Si-OH and Si-OR groups respectively, are key intermediates in organosilicon chemistry. Silanols are often generated by the hydrolysis of halosilanes and can condense to form siloxanes. scienceinfo.com Both silanols and alkoxysilanes are used in palladium-catalyzed cross-coupling reactions as alternatives to traditional organometallic reagents. sigmaaldrich.com

A general principle in organosilicon chemistry is the polarity of bonds to silicon. Due to silicon's lower electronegativity compared to elements like oxygen, fluorine, and chlorine, these bonds are highly polarized and exceptionally strong. wikipedia.orggelest.com Conversely, the Si-H bond is polarized with a hydridic character, making hydrosilanes effective reducing agents. shinetsusilicone-global.com

Green Chemistry Principles in Disilane (B73854) Synthesis and Application

The production and use of organosilicon compounds, including disilanes, are increasingly being viewed through the lens of green and sustainable chemistry. Traditional industrial methods, such as the Müller-Rochow direct process, involve high temperatures and can generate hazardous byproducts. mdpi.com

Modern research focuses on developing more environmentally benign synthetic routes. mdpi.comnih.gov This includes the design of catalytic systems that are more efficient and less toxic. A key area of development is the replacement of precious metal catalysts (e.g., platinum) used in reactions like hydrosilylation with catalysts based on more earth-abundant and less toxic metals such as cobalt, iron, or copper. nih.govacs.orgresearchgate.net These newer catalytic systems aim to perform reactions under milder conditions, such as at room temperature, and in greener solvents. nih.govacs.org

Frontiers and Emerging Research Directions

Development of Novel Catalytic Systems Utilizing Silicon-Based Ligands and Reagents

The quest for more efficient, selective, and sustainable chemical transformations is a primary driver of modern chemistry. Silicon-based compounds are increasingly recognized for their potential to create novel catalytic systems. While traditional catalysis has heavily relied on carbon-based ligands and precious metals, organosilanes are opening new avenues. nih.govmalvernpanalytical.com Functionalized oligosilanes, for example, are gaining interest for their unique electronic and photophysical properties. mdpi.com

A significant challenge in oligosilane synthesis is the facile and selective functionalization of the Si-H moiety. mdpi.com Transition metal-catalyzed reactions like hydrosilylation, dehydrogenative silylation, and silylation of aromatic rings are well-established methods, though many are applicable only to hydromonosilanes. mdpi.com The development of catalytic systems that can handle more complex oligosilanes is an active area of research.

Recent breakthroughs include the development of transition-metal-free reaction protocols. For instance, a silylboronate-mediated cross-coupling reaction of aryl fluorides with arylalkanes has been demonstrated to proceed efficiently at room temperature. researchgate.net This reaction utilizes hexaethyldisilane in a radical process driven by the combination of a silylboronate and potassium tert-butoxide, enabling the cleavage of strong C-F and C-H bonds to form new C-C bonds. researchgate.net Such methods are valuable additions to C-F and C-H activation chemistry. researchgate.net

Furthermore, Disilane (B73854), hexaethyl- serves as a precursor for other important silicon-based reagents. It can be converted to 1,2-dichloro-1,1,2,2-tetraethyldisilane, a key intermediate for synthesizing unsymmetrically substituted oligosilanes that are precursors for functional materials. mdpi.com The development of switchable catalysts, which can be controlled by external stimuli like light, represents another frontier where the unique electronic properties of silicon-based scaffolds could be exploited. nih.gov

Advanced Materials Design through Precise Disilane Incorporation

The incorporation of disilane units into molecular architectures is an effective strategy for tuning the properties of advanced materials. nih.gov The Si-Si sigma bond possesses unique electronic characteristics, including the ability to engage in σ-π conjugation, which can significantly alter the photophysical and electronic properties of organic materials. nih.gov This makes disilane-bridged molecules promising candidates for applications in various frontier fields. nih.gov The inclusion of a disilane bridge can enhance fluorescence, improve solubility, and promote crystallinity in hybrid molecules. nih.gov

Disilane, hexaethyl- and related compounds are valuable precursors for producing high-performance ceramics like silicon carbide (SiC). wikipedia.org SiC is an advanced ceramic known for its extreme hardness, high thermal conductivity, and chemical inertness. d-nb.info The synthesis of SiC often involves chemical vapor deposition (CVD) or the pyrolysis of preceramic polymers, where organosilicon compounds act as the source for both silicon and carbon. wikipedia.orgkindle-tech.com For example, hexamethyldisilane (B74624) has been used as a single precursor in fluidized bed CVD to synthesize spherical SiC nanoparticles. d-nb.info The choice of precursor is critical as it directly influences the quality, composition, and properties of the final material. kindle-tech.com While specific research on hexaethyldisilane for this purpose is nascent, its structure suggests it could be a viable precursor for amorphous SiC films through solution-based processes, similar to other polysilanes. rsc.org The type of alkyl group on the disilane can significantly affect the properties of the resulting materials. researchgate.net

The ability to precisely incorporate disilane units is also crucial in the design of donor-acceptor chromophores for applications such as nonlinear optical materials. nih.gov The Si-Si bridge can mediate intramolecular charge transfer between donor and acceptor moieties, a property that is essential for these applications. nih.gov

Integration of Computational Methods, Including Machine Learning, for Materials Discovery and Process Optimization

The complexity of designing new materials and optimizing chemical processes has led to the increasing integration of computational methods. cecam.org High-throughput computational screening, which combines techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations with data analytics, is accelerating the discovery of materials with desired properties. cecam.orgnumberanalytics.comchalmers.se

In the realm of silane (B1218182) chemistry, machine learning (ML) has emerged as a powerful tool for navigating the vast chemical space of possible molecules. tandfonline.comtandfonline.com It is often computationally unfeasible to perform direct MD simulations on all known silane chemistries. tandfonline.com To overcome this, ML frameworks are being developed to predict material properties. tandfonline.comengineering.org.cn One approach involves using a Variational Autoencoder to represent molecular structures in a low-dimensional space, followed by a random forest regression model to predict performance metrics like mechanical strength. tandfonline.com This methodology has been used to screen over 84,000 silane molecules, classifying them based on bond failure mechanisms and identifying candidates with optimal properties. tandfonline.com

Interdisciplinary Contributions of Disilane Chemistry to Fields such as Astrochemistry

Astrochemistry, the study of molecules and their reactions in the universe, provides a unique interdisciplinary context for disilane chemistry. wikipedia.org The detection of over 200 different molecules in the interstellar medium (ISM) and circumstellar envelopes, often through spectroscopy, has revealed a rich and complex chemistry occurring under extreme conditions. wikipedia.orgfrontiersin.org

Silicon is the fifth most abundant element after hydrogen, helium, oxygen, and carbon, and is a key component of interstellar dust grains. csic.esarxiv.org While various silicon-bearing molecules have been detected in space, the inventory is still growing. arxiv.org Laboratory experiments that mimic the conditions in the atmospheres of evolved stars have shown that the chemistry of atomic silicon, hydrogen, and H2 can efficiently produce silane (SiH4), disilane (Si2H6), and amorphous hydrogenated silicon (a-Si:H) grains. csic.esarxiv.org

Specifically, silane (SiH4) has been definitively detected in the carbon-rich star IRC+10216. csic.esresearchgate.net However, its parent molecule, disilane (Si2H6), has not yet been detected in space. csic.esresearchgate.net Despite this, experimental results suggest plausible formation pathways. csic.esarxiv.org Gas-phase reactions are one potential source, and another is the thermal decomposition of amorphous hydrogenated silicon dust analogs at temperatures above 500 K, which could release both silane and disilane into the gas phase in envelopes around evolved stars. csic.esarxiv.org This makes disilane and its derivatives prime targets for future observational campaigns with high-resolution instruments like the James Webb Space Telescope (JWST). rsc.org The study of such fundamental silicon hydrides provides a basis for understanding the potential role and evolution of more complex organosilanes, like hexaethyldisilane, in extraterrestrial environments.

Q & A

Basic: What are the established synthesis methods for hexaethyl-disilane, and how can purity be optimized?

Methodological Answer:
Hexaethyl-disilane (Si₂(C₂H₅)₆) synthesis typically involves organometallic routes, such as the alkylation of silicon halides. For example:

  • Step 1: React silicon tetrachloride (SiCl₄) with ethyl Grignard reagents (C₂H₅MgBr) in anhydrous ether.
  • Step 2: Fractional distillation under inert atmosphere (argon/nitrogen) to isolate the product.
  • Purity Optimization: Use gas chromatography (GC) to monitor reaction progress and remove volatile byproducts. Silica gel filtration may reduce residual metal contaminants.

Reference: Similar methods for disilane synthesis via magnesium silicide hydrolysis and LiAlH₄ reduction of Si₂Cl₆ are described in disilane literature .

Basic: What spectroscopic techniques are most effective for characterizing hexaethyl-disilane's structure and impurities?

Methodological Answer:

  • ¹H/¹³C NMR: Identify ethyl group environments (δ ~0.5–1.5 ppm for Si-CH₂).
  • ²⁹Si NMR: Confirm Si-Si bonding (δ ~−20 to −40 ppm).
  • Mass Spectrometry (MS): Molecular ion peak at m/z 206 (C₁₂H₃₀Si₂⁺) and fragmentation patterns.
  • FT-IR: Si-Si stretching (~400–500 cm⁻¹) and C-H vibrations (~2800–3000 cm⁻¹).

Reference: NIST’s disilane data (Si₂H₆) provides analogous structural benchmarks .

Basic: What safety protocols are critical when handling hexaethyl-disilane in laboratory settings?

Methodological Answer:

  • Storage: Use stainless-steel cylinders under inert gas (argon) at <30°C.
  • Leak Prevention: Employ leak-detection sensors (e.g., photoionization detectors).
  • Firefighting: Use dry chemical powder or water spray; avoid CO₂ (reacts violently with silanes) .
  • PPE: Flame-resistant lab coats, face shields, and explosion-proof fume hoods.

Advanced: How can density functional theory (DFT) predict hexaethyl-disilane's thermal decomposition pathways?

Methodological Answer:

  • Functional Selection: Use hybrid-GGA functionals (e.g., PBE) for accurate Si-Si bond energy calculations (~2.3 eV) .
  • Reaction Pathways: Apply the climbing-image nudged elastic band (CI-NEB) method to map transition states (e.g., Si-Si bond cleavage) .
  • Output Analysis: Compare activation energies (ΔG‡) for ethyl group elimination vs. Si-Si scission.

Data Example:

Decomposition PathwayΔG‡ (kcal/mol)
Si-Si Bond Cleavage45.2
Ethyl Group Elimination52.7

Advanced: What experimental designs mitigate premature ignition risks in combustion studies?

Methodological Answer:

  • Flow Control: Use mass flow controllers (MFCs) to maintain disilane concentration <0.5 vol% (below lower flammability limit, LFL) .
  • Ignition Source: Electric sparks (≥10 J energy) in a 20-L spherical chamber for reproducibility.
  • Inert Dilution: Premix with nitrogen to reduce reactivity before introducing oxygen.

Critical Parameter: LFL for Si₂(C₂H₅)₆ estimated at ~0.5 vol% (extrapolated from Si₂H₆ data) .

Advanced: How do ethyl groups influence reactivity compared to methyl derivatives?

Methodological Answer:

  • Steric Hindrance: Larger ethyl groups reduce nucleophilic substitution rates (e.g., Si-Si bond reactions).
  • Thermal Stability: Thermogravimetric analysis (TGA) shows hexaethyl-disilane decomposes at ~150°C vs. 200°C for hexamethyldisilane.
  • Reactivity: Ethyl derivatives exhibit slower oxidation kinetics due to reduced radical accessibility.

Reference: Hexamethyldisilane studies highlight steric effects on pyrolysis mechanisms .

Advanced: How to resolve contradictions in reported Si-Si bond energies across computational studies?

Methodological Answer:

  • Benchmarking: Compare DFT results (e.g., PBE vs. B3LYP) with high-level CCSD(T) calculations.
  • Basis Sets: Use def2-TZVP for silicon to minimize basis set superposition errors.
  • Experimental Validation: Cross-check with Raman spectroscopy data (Si-Si stretching frequencies).

Reference: Disilane’s bond energy discrepancies (2.1–2.5 eV) are discussed in GGA literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.